Umbralisib

Catalog No.
S003178
CAS No.
1532533-67-7
M.F
C31H24F3N5O3
M. Wt
571.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Umbralisib

CAS Number

1532533-67-7

Product Name

Umbralisib

IUPAC Name

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one

Molecular Formula

C31H24F3N5O3

Molecular Weight

571.5 g/mol

InChI

InChI=1S/C31H24F3N5O3/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29/h4-16H,1-3H3,(H2,35,36,37)/t16-/m0/s1

InChI Key

IUVCFHHAEHNCFT-INIZCTEOSA-N

SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F

Solubility

~100 mg/ml

Synonyms

TGR-1202; TGR1202; TGR 1202

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F

Isomeric SMILES

C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N

Description

The exact mass of the compound Umbralisib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action:

  • Umbralisib targets two key enzymes: phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).
  • PI3Kδ plays a crucial role in cell survival and proliferation, while CK1ε is involved in regulating protein synthesis. []
  • By inhibiting these enzymes, umbralisib disrupts cancer cell growth and survival pathways.

Clinical Trials:

  • Umbralisib has been evaluated in several clinical trials for different types of lymphoid malignancies, including chronic lymphocytic leukemia (CLL), marginal zone lymphoma (MZL), and follicular lymphoma (FL). [, , ]
  • These trials assess the drug's efficacy, safety, and tolerability in patients with relapsed or refractory disease who have not responded well to other treatments.

Promising Results:

  • Studies have shown that umbralisib demonstrates encouraging activity in patients with CLL, MZL, and FL. [, , ]
  • Treatment with umbralisib has resulted in tumor shrinkage and improved progression-free survival in a significant proportion of patients. [, , ]

Safety and Tolerability:

  • Umbralisib's safety profile appears to be different from other PI3Kδ inhibitors. []
  • Common side effects include diarrhea, fatigue, and nausea, but they are generally manageable. [, ]
  • Serious adverse events, such as infections and neutropenia, can occur but are less frequent compared to other drugs in this class. [, ]

Ongoing Research:

  • Further clinical trials are ongoing to explore the efficacy and safety of umbralisib in combination with other therapies. []
  • Researchers are also investigating the potential of umbralisib for treating other types of cancers.

Umbralisib is a small molecule kinase inhibitor specifically designed to target the phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε). Its chemical formula is C31H24F3N5O3C_{31}H_{24}F_{3}N_{5}O_{3}, with a molecular weight of approximately 571.56 g/mol. The compound is often presented as umbralisib tosylate, which is a white to light brown powder that is freely soluble in dimethyl sulfoxide and methanol, but practically insoluble in water .

Umbralisib has been utilized primarily in the treatment of certain types of B-cell malignancies, including relapsed or refractory marginal zone lymphoma and follicular lymphoma. It was granted tentative approval by the FDA in February 2021, although this approval was later withdrawn due to concerns regarding patient mortality in clinical trials .

Umbralisib's mechanism of action involves inhibiting the PI3Kδ and CK1ε signaling pathways. These pathways play a crucial role in cell growth and survival in various cancers, including lymphoma. By inhibiting these kinases, Umbralisib disrupts these signals, leading to cancer cell death.

The FDA withdrew its approval for Umbralisib in June 2022 due to safety concerns. Clinical trials indicated a possible increased risk of death associated with the drug []. Additionally, common side effects reported during trials included diarrhea, fatigue, nausea, and neutropenia (low white blood cell count) [].

. While specific proprietary methods may not be publicly detailed, the general approach typically includes:

  • Formation of the pyrazolo-pyrimidine core: This involves coupling reactions that build the central structure.
  • Introduction of substituents: Fluorinated aromatic groups are added to enhance biological activity and selectivity.
  • Tosylation: Converting the final product into umbralisib tosylate for improved solubility and stability.

The precise synthetic route may vary among manufacturers but generally adheres to these principles .

Umbralisib exhibits significant biological activity against various hematologic malignancies. It reduces cell proliferation and inhibits CXCL12-mediated cell adhesion and CCL19-mediated cell migration in lymphoma cell lines. The drug's mechanism of action primarily involves:

  • Inhibition of B-cell chemotaxis: Disrupting the movement of B-cells to lymph nodes and bone marrow.
  • Reduction of cell viability: Leading to apoptosis in malignant cells.
  • Impact on immune response: By modulating the activity of immune cells, umbralisib may also influence tumor microenvironments .

Umbralisib is primarily applied in oncology for treating specific B-cell lymphomas, particularly:

  • Marginal Zone Lymphoma
  • Follicular Lymphoma

Its ability to inhibit critical signaling pathways makes it a valuable option for patients who have not responded to other therapies . Additionally, ongoing research may expand its applications to other malignancies or therapeutic areas where PI3Kδ and CK1ε play significant roles.

Studies on umbralisib have highlighted its interactions with various medications, particularly those metabolized by cytochrome P450 enzymes (CYP). Key points include:

  • Metabolism: Primarily via CYP2C9, CYP3A4, and CYP1A2 pathways.
  • Drug interactions: Co-administration with other agents affecting liver enzymes may alter umbralisib's efficacy and safety profile.
  • Monitoring requirements: Regular liver function tests are recommended due to potential hepatotoxicity associated with umbralisib usage .

Several compounds share structural or functional similarities with umbralisib. Notable examples include:

Compound NameTarget KinasesUnique Features
IdelalisibPI3KδFirst approved PI3K inhibitor for B-cell malignancies; used primarily for chronic lymphocytic leukemia.
DuvelisibPI3Kδ/PI3KγDual inhibitor targeting both delta and gamma isoforms; broader immunological effects.
CopanlisibPI3Kα/PI3KδAdministered intravenously; has a different side effect profile compared to oral agents.
TGR-1202PI3KδSimilar mechanism but distinct chemical structure; under investigation for various lymphomas.

Umbralisib's unique combination of targeting both PI3Kδ and CK1ε distinguishes it from other kinase inhibitors, providing a potentially differentiated therapeutic profile .

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

571.18312413 g/mol

Monoisotopic Mass

571.18312413 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Melting Point

139-142

UNII

38073MQB2A

Drug Indication

Umbralisib does not have any approved therapeutic indications.

Livertox Summary

Umbralisib is an oral kinase inhibitor that is was given accelerated approved for use in adults with relapsed or refractory marginal zone and follicular lymphoma in 2021, but the approval was withdrawn a year later because of data from a trial showing excess mortality with its use. Umbralisib was associated with a modest rate of serum enzyme elevations during therapy but was not reported to cause clinically apparent acute liver with symptoms or jaundice.

Drug Classes

Antineoplastic Agents

Mechanism of Action

The PI3K pathway is a deregulated in malignancies, leading to the overexpression of p110 isoforms (p110α, p110β, p110δ, p110γ) that induces malignant transformation in cells. Umbralisib inhibits several protein kinases, including PI3Kδ and casein kinase CK1ε. PI3Kδ is expressed in both healthy cells and malignant B-cells. CK1ε is believed to be involved in the pathogenesis of malignant cells, including lymphomas. This results in reduced progression of relapsed or refractory lymphoma. In biochemical assays, umbralisib inhibited a mutated form of ABL1. In vitro, umbralisib inhibits malignant cell proliferation, CXCL12-mediated cell adhesion, and CCL19-mediated cell migration.

Absorption Distribution and Excretion

Umbralisib is rapidly absorbed in the GI tract. The Tmax of umbralisib is about 4 hours. After consumption of a high-fat, high calorie meal with umbralisib, the AUC increased by 61% and the Cmax increased by 115%.
During pharmacokinetic studies, about 81% of the umbralisib dose was recovered in feces (17% unchanged). Approximately 3% was detected in the urine (0.02% unchanged) after a radiolabeled dose of 800 mg in healthy volunteers.
The average apparent central volume of distribution of umbralisib is 312 L.
The average apparent clearance of umbralisib is 15.5 L/h.

Metabolism Metabolites

During in vitro studies, umbralisib was metabolized by CYP2C9, CYP3A4, and CYP1A2 enzymes.

Wikipedia

Umbralisib
ML-SI3

FDA Medication Guides

Ukoniq
Umbralisib Tosylate
TABLET;ORAL
TG THERAPS
02/05/2021

Biological Half Life

The effective half-life of Umbralisib is about 91 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Locatelli SL, Careddu G, Inghirami G, Castagna L, Sportelli P, Santoro A,
Carlo-Stella C. The novel PI3K-δ inhibitor TGR-1202 enhances Brentuximab
Vedotin-induced Hodgkin lymphoma cell death via mitotic arrest. Leukemia. 2016
Dec;30(12):2402-2405. doi: 10.1038/leu.2016.224. Epub 2016 Aug 8. PubMed PMID:
27499137.

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